molecular formula C14H12O3S B2703929 3-(Methylsulfonyl)benzophenone CAS No. 21205-05-0

3-(Methylsulfonyl)benzophenone

Cat. No.: B2703929
CAS No.: 21205-05-0
M. Wt: 260.31
InChI Key: OMFWZKUKFTYSPC-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzophenone is an organic compound with the chemical formula C14H12O3S. It is characterized by a benzophenone core substituted with a methylsulfonyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)benzophenone typically involves the sulfonylation of benzophenone derivatives. One common method is the reaction of benzophenone with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Methylsulfonyl)benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)benzophenone involves its interaction with specific molecular targets. In biochemical studies, it has been shown to bind to proteins and enzymes, affecting their activity. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(Methylsulfonyl)benzophenone is unique due to the specific positioning of the methylsulfonyl group, which imparts distinct chemical and physical properties. This positioning enhances its reactivity in certain reactions and its binding affinity in biochemical applications .

Properties

IUPAC Name

(3-methylsulfonylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFWZKUKFTYSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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